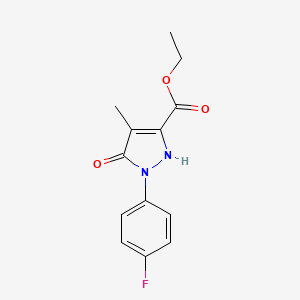
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as piperazine and solvents like 1,2-dichloroethane. The mixture is heated to around 356 K for 12 hours, followed by cooling and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate
- 5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones
Uniqueness
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H13FN2O3 |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13FN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7,15H,3H2,1-2H3 |
Clave InChI |
JSAZIUKYKXBMCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



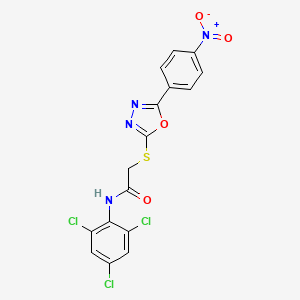
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)

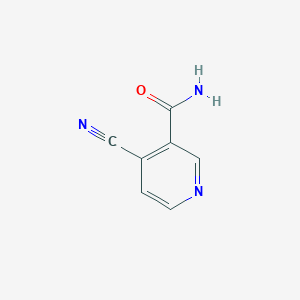
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
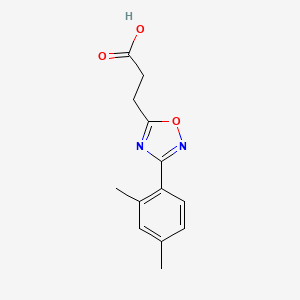
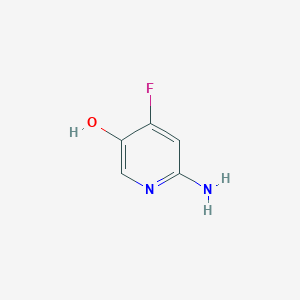

![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)


![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
